
1-(2-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound that belongs to the class of 5-oxopyrrolidine-3-carboxylic acids. These compounds are characterized by a pyrrolidine ring bearing a ketone functionality at the 5-position and a carboxylic acid group at the 3-position. The presence of an isopropylphenyl group at the 1-position indicates potential lipophilic character and could influence the compound's biological activity.
Synthesis Analysis
The synthesis of related 5-oxopyrrolidine-3-carboxylic acid derivatives has been reported in the literature. For instance, a series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized through various chemical reactions, including the use of chloro, hydroxyl, isopropyl, and other substituents on the benzene ring . Although the exact synthesis of 1-(2-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid is not detailed, similar synthetic strategies could be employed, such as the use of isopropyl-substituted aromatic aldehydes in condensation reactions .
Molecular Structure Analysis
The molecular structure of 5-oxopyrrolidine-3-carboxylic acid derivatives can be complex and is often confirmed using spectroscopic methods or X-ray diffraction analysis. For example, the structure of a related compound, 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide, was unambiguously assigned by X-ray diffraction . The presence of substituents like the isopropyl group can influence the overall conformation and electronic distribution within the molecule.
Chemical Reactions Analysis
The chemical reactivity of 5-oxopyrrolidine-3-carboxylic acid derivatives can involve various functional groups present in the molecule. For instance, the carboxylic acid group can participate in the formation of amides, esters, or other derivatives . The ketone functionality at the 5-position may also undergo reactions typical of carbonyl compounds, such as condensation or reduction.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid would be influenced by its functional groups and molecular structure. The lipophilicity of the compound would be increased by the isopropylphenyl substituent, potentially affecting its solubility and permeability characteristics. The presence of both acidic (carboxylic acid) and basic (pyrrolidine nitrogen) sites could lead to interesting acid-base properties and influence the compound's behavior in different pH environments.
Wissenschaftliche Forschungsanwendungen
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including 1-(2-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid, have been studied for their impact on microbial biocatalysts. These compounds can inhibit engineered microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yields and titers, affecting the fermentative production of biorenewable chemicals. The understanding of their inhibitory mechanisms is crucial for developing robust strains with improved industrial performance (Jarboe, Royce, & Liu, 2013).
Liquid-Liquid Extraction of Carboxylic Acids
The recovery of carboxylic acids from aqueous streams, a key step in producing bio-based plastics, highlights the relevance of solvent developments for liquid-liquid extraction (LLX). Research has introduced new solvents like ionic liquids and improved traditional solvent systems, aiming to enhance the economic feasibility of carboxylic acid extractions from diluted streams (Sprakel & Schuur, 2019).
Antioxidant and Pharmacological Effects of Carboxylic Acids
Phenolic acids, a subgroup of carboxylic acids, have garnered attention for their antioxidant, antibacterial, hepatoprotective, and other therapeutic roles. Chlorogenic Acid (CGA) is highlighted for its potential in treating disorders such as hepatic steatosis, cardiovascular disease, and obesity, suggesting carboxylic acids' significance in medical research (Naveed et al., 2018).
Novel Carboxylic Acid Bioisosteres in Drug Design
The exploration of carboxylic acid bioisosteres in drug design is crucial due to the pharmacophore's role in numerous drugs. This research focuses on novel substitutes for carboxylic acid that show improved bioactivity and physicochemical properties, underscoring the innovation in overcoming challenges in drug design (Horgan & O’ Sullivan, 2021).
Extraction and Separation Processes
Studies on the reactive extraction of carboxylic acids using organic solvents and supercritical fluids demonstrate efficient methods for separating these acids from aqueous solutions, highlighting the process's simplicity, higher yield, and environmental benefits (Djas & Henczka, 2018).
Eigenschaften
IUPAC Name |
5-oxo-1-(2-propan-2-ylphenyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9(2)11-5-3-4-6-12(11)15-8-10(14(17)18)7-13(15)16/h3-6,9-10H,7-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUFPMCSGREAOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2CC(CC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Benzodioxol-5-yl[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone](/img/structure/B2542934.png)
![(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-(2-methylphenyl)methanone](/img/structure/B2542935.png)
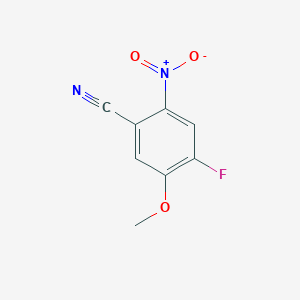
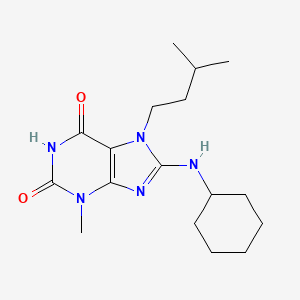
![3,5-dimethyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2542941.png)

![3,5-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2542944.png)
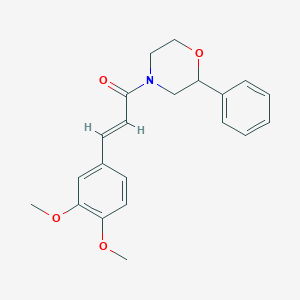
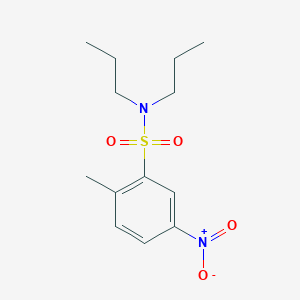
![1-[(2-chloro-6-fluorobenzyl)thio]-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2542948.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2542951.png)
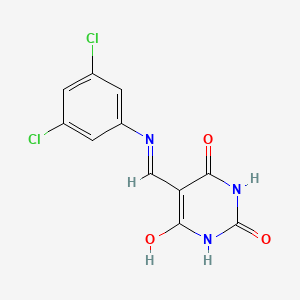
![1-(benzo[d]isoxazol-3-yl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)methanesulfonamide](/img/structure/B2542953.png)
![3-[2-(2-methylpiperidin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2542956.png)